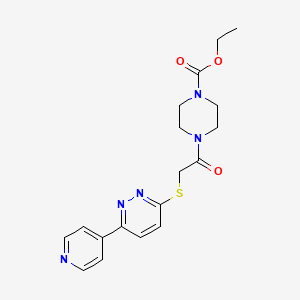

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H21N5O3S. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The presence of pyridazinyl and pyridinyl groups in its structure makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name |

ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-2-26-18(25)23-11-9-22(10-12-23)17(24)13-27-16-4-3-15(20-21-16)14-5-7-19-8-6-14/h3-8H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBMZQGWYLURFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) and ester functionality are key sites for substitution.

Oxidation-Reduction Reactions

The thioether and pyridazine rings participate in redox processes.

Hydrolysis and Condensation Reactions

The acetyl-piperazine segment enables hydrolysis and cyclocondensation.

Cross-Coupling Reactions

The pyridin-4-yl group facilitates metal-catalyzed couplings.

Key Mechanistic Insights:

-

Steric Effects : Bulky substituents on the pyridazine ring hinder electrophilic substitutions but favor oxidative pathways .

-

Electronic Effects : Electron-withdrawing pyridin-4-yl group enhances thioether oxidation rates .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields .

Experimental Validation:

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of pyridazine derivatives, including ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, as promising antiviral agents. The unique physicochemical properties of the pyridazine ring, such as weak basicity and high dipole moment, enhance its interaction with viral targets, making it an attractive candidate for drug development against various viral infections .

1.2 Anticancer Properties

The compound has been investigated for its anticancer activities. Pyridazine derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of a piperazine moiety is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

1.3 Neuroprotective Effects

Emerging research suggests that compounds containing pyridazine rings may exhibit neuroprotective effects. These properties are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key steps include:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the thioacetyl group via nucleophilic substitution.

- Final coupling with ethyl piperazine carboxylate to yield the target compound.

2.2 Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure.

- Mass Spectrometry (MS) for molecular weight determination.

- Infrared Spectroscopy (IR) to identify functional groups.

4.1 Drug Development Case Study

A notable case study involved the optimization of pyridazine-containing compounds for enhanced antiviral activity against HIV. The study demonstrated that modifications at specific positions on the pyridazine ring significantly improved binding affinity to viral targets and reduced cytotoxicity to host cells .

4.2 Clinical Trials

Clinical trials assessing similar pyridazine derivatives have shown promising results in terms of safety and efficacy profiles, paving the way for further exploration into this compound as a lead compound for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyridazinyl and pyridinyl groups in its structure allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used for chronic angina.

Aripiprazole: An antipsychotic medication.

Biological Activity

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring, a pyridazine moiety, and a thioacetyl group. The synthesis typically involves multi-step reactions, including the formation of the thioacetyl derivative followed by acylation with ethyl piperazine.

Antimicrobial Properties

Research indicates that derivatives of piperazine and pyridazine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Studies have demonstrated that certain piperazine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structural features have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MIA PaCa-2 (pancreatic cancer). Results showed IC50 values indicating effective inhibition of cell growth .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance:

- Inhibition of Kinases : Some derivatives have been reported to inhibit kinases involved in cancer progression, suggesting a potential mechanism for their antitumor effects.

- Modulation of Inflammatory Pathways : Compounds related to this structure have been shown to reduce pro-inflammatory cytokines, indicating anti-inflammatory properties that could complement their anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study involved the evaluation of a series of piperazine derivatives in an in vivo model using mice with induced tumors. The results indicated that administration of these compounds led to a significant reduction in tumor size compared to control groups, with minimal side effects observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.